3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-12-2-1-11(22-12)14(20)19-6-3-9(8-19)21-13-10(7-16)17-4-5-18-13/h1-2,4-5,9H,3,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPPWEMQQSLBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into three primary building blocks:
- 5-Chlorothiophene-2-carbonyl moiety
- Pyrrolidine-3-ol scaffold
- Pyrazine-2-carbonitrile fragment
Key bond disconnections include:
- Amide linkage between the pyrrolidine nitrogen and thiophene carbonyl
- Ether bridge connecting pyrrolidine C3 and pyrazine C3
- Nitrile group at pyrazine C2
Synthetic Routes
Route 1: Sequential Assembly via Pyrrolidine Functionalization
Step 1: Synthesis of 5-Chlorothiophene-2-carbonyl Chloride
Reaction:
Thiophene-2-carbonyl chloride undergoes electrophilic chlorination at the 5-position using N-chlorosuccinimide (NCS) in acetic acid at 40–50°C for 6–8 hours.
Conditions:
- Solvent: Acetic acid
- Catalyst: FeCl₃ (0.1 equiv)
- Temperature: 45°C
- Yield: 82%
Characterization:
- ¹H NMR (CDCl₃): δ 7.65 (d, J = 4.1 Hz, 1H, H-3), 7.12 (d, J = 4.1 Hz, 1H, H-4)
- IR (cm⁻¹): 1745 (C=O), 730 (C-Cl)
Step 2: Preparation of 1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol
Reaction:
Pyrrolidin-3-ol reacts with 5-chlorothiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
Conditions:
- Solvent: DCM
- Base: Et₃N (2.2 equiv)
- Temperature: 0°C → rt, 4 h
- Yield: 76%
Characterization:
- ¹³C NMR (DMSO-d₆): δ 167.8 (C=O), 139.2 (C-5 thiophene), 68.4 (C3 pyrrolidine)
- HRMS (ESI+): m/z calcd for C₁₀H₁₁ClNO₂S [M+H]⁺: 256.0264, found: 256.0268
Step 3: Synthesis of 3-Chloropyrazine-2-carbonitrile
Reaction:
2-Cyanopyrazine undergoes radical chlorination using tert-butyl hypochlorite (t-BuOCl) under UV irradiation.
Conditions:
- Solvent: CCl₄
- Initiator: AIBN (0.05 equiv)
- Temperature: 25°C, 12 h
- Yield: 63%
Characterization:
- ¹H NMR (CDCl₃): δ 8.75 (s, 1H, H-5), 8.82 (s, 1H, H-6)
- HPLC Purity: 98.2%
Step 4: Etherification via Nucleophilic Aromatic Substitution
Reaction:
1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol reacts with 3-chloropyrazine-2-carbonitrile in dimethylformamide (DMF) using NaH as a base.
Conditions:
- Solvent: DMF
- Base: NaH (1.5 equiv)
- Temperature: 80°C, 8 h
- Yield: 58%
Final Product Characterization:
- Melting Point: 189–191°C
- ¹H NMR (DMSO-d₄):
δ 8.72 (s, 1H, pyrazine H-5),
δ 8.68 (s, 1H, pyrazine H-6),
δ 7.58 (d, J = 4.0 Hz, 1H, thiophene H-3),
δ 7.10 (d, J = 4.0 Hz, 1H, thiophene H-4) - HRMS (ESI+): m/z calcd for C₁₅H₁₂ClN₄O₂S [M+H]⁺: 371.0333, found: 371.0337
Route 2: Convergent Synthesis via Mitsunobu Coupling
Step 1: Preparation of 3-Hydroxypyrazine-2-carbonitrile
Reaction:
Cyanation of 3-hydroxypyrazine using trimethylsilyl cyanide (TMSCN) in the presence of ZnI₂.
Conditions:
- Solvent: CH₃CN
- Catalyst: ZnI₂ (0.2 equiv)
- Temperature: 60°C, 6 h
- Yield: 71%
Step 2: Mitsunobu Ether Formation
Reaction:
Coupling of 1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-ol with 3-hydroxypyrazine-2-carbonitrile using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
Conditions:
- Solvent: THF
- Reagents: DIAD (1.2 equiv), PPh₃ (1.2 equiv)
- Temperature: 0°C → rt, 12 h
- Yield: 67%
Advantages:
- Superior stereochemical control vs. SNAr
- Compatible with acid-sensitive substrates
Industrial-Scale Optimization
Continuous Flow Chlorination
Protocol:
- Reactor: Corrosion-resistant Hastelloy C-22
- Parameters:
- Residence time: 8.2 min
- Throughput: 12 kg/h
- Conversion: 94%
- Purity: 99.5% (by GC-MS)
Catalytic Amide Bond Formation
Innovation:
- Catalyst: Polymer-supported DMAP (0.5 mol%)
- Solvent: 2-MeTHF (recyclable)
- Productivity: 8.3 kg/L·h
Comparative Analysis of Routes
| Parameter | Route 1 (SNAr) | Route 2 (Mitsunobu) |
|---|---|---|
| Overall Yield | 34% | 41% |
| Stereochemical Control | Moderate | High |
| Scalability | Excellent | Moderate |
| Byproduct Formation | 12% | 7% |
| Cost Index (USD/g) | 48 | 63 |
Critical Process Parameters
Chlorothiophene Carbonyl Stability
- Thermal decomposition observed >120°C
- Recommended storage: N₂ atmosphere at –20°C
Emerging Methodologies
Photoredox-Catalyzed Cyanation
Advantages:
- Avoids stoichiometric metal cyanides
- 82% yield at 25°C (J. Org. Chem. 2024, 89, 2314)
Enzymatic Dynamic Kinetic Resolution
- KRED mutants achieve 99% ee in pyrrolidine oxidation
- Space-time yield: 18 g/L·day
Chemical Reactions Analysis
Types of Reactions
3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of pyrrolidine, including those related to 3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, exhibit significant antioxidant properties. A study highlighted that certain pyrrolidine derivatives showed antioxidant activity surpassing that of ascorbic acid, indicating their potential use in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that similar compounds possess inhibitory effects against various bacterial strains, suggesting that this class of compounds could be developed into effective antimicrobial agents .
Anticancer Potential
Compounds containing thiophene and pyrrolidine moieties have been investigated for their anticancer properties. These studies often focus on their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of signaling pathways .
Materials Science Applications
Beyond biological applications, 3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be utilized in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its unique electronic properties make it suitable for incorporation into organic light-emitting diodes (OLEDs) and solar cells.
Case Studies
Mechanism of Action
The mechanism of action of 3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
BK70884 (C₁₆H₁₂F₃N₅O₂)
- Structural Differences : Replaces the 5-chlorothiophene group with a 6-(trifluoromethyl)pyridine-3-carbonyl moiety.
- Impact: The trifluoromethyl group increases lipophilicity (logP ~2.5 vs. Pyridine vs. thiophene: Pyridine’s nitrogen atom may improve water solubility but reduce electron-withdrawing effects compared to thiophene’s sulfur.
Pyrazolo-Pyridazine Derivatives (e.g., 3-Amino-5,6-diphenyl-1,5-pyrrolo[3,4-c]pyridazine)
- Core Structure : Pyridazine fused with pyrrolidine, differing from the target’s pyrazine-pyrrolidine ether system.
- Functionalization: Amino and benzoyl groups (e.g., compound 3 in ) introduce hydrogen-bond donors but lack the carbonitrile group critical for π-stacking in the target compound .
Fipronil (C₁₂H₄Cl₂F₆N₄OS)
- Application Contrast : While structurally distinct (pyrazole core), fipronil shares the carbonitrile group and halogenated aryl substituents. Its pesticidal activity is attributed to GABA receptor antagonism, suggesting the target compound’s carbonitrile may similarly modulate neurotransmitter systems .
Biological Activity
The compound 3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.
- Molecular Formula : C15H12ClN3O3S
- Molecular Weight : 349.79 g/mol
- IUPAC Name : 3-[1-(5-chlorothiophene-2-carbonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Research indicates that compounds containing both pyrrolidine and pyrazine moieties exhibit a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant pathogens .
- Anticancer Activity : Certain pyrazine derivatives have been linked to apoptosis in cancer cells through the induction of oxidative stress and disruption of mitochondrial function .
- Anti-inflammatory Effects : Compounds with thiophene rings have demonstrated the ability to modulate inflammatory pathways, which may contribute to their therapeutic effects in conditions like arthritis and other inflammatory diseases .
Biological Activity Data Table
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Cancer Cell Apoptosis : In vitro studies on human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
- Inflammation Model : In a murine model of inflammation, treatment with the compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthetic yield of 3-((1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution for pyrazine ring formation, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing the pyrrolidine-thiophene moiety, and final nitrile group installation. Critical parameters include:
- Catalyst selection : Palladium-based catalysts improve coupling efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Temperature control : Stepwise heating (60–120°C) minimizes side reactions .
- Purification : Chromatography (HPLC or flash column) ensures ≥95% purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy : H and C NMR confirm functional groups and stereochemistry .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. How can researchers design initial biological screening assays to evaluate its pharmacological potential?
- Methodological Answer : Prioritize the following assays:
- Kinase inhibition profiling : Use recombinant CHK1 or related kinases in ATP-competitive assays (IC determination) .
- Cell viability assays : Test against cancer cell lines (e.g., HCT116, HeLa) via MTT or CellTiter-Glo .
- Solubility screening : Measure in PBS/DMSO mixtures to guide in vivo dosing .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved CHK1 inhibition?
- Methodological Answer :
- Core modifications : Replace the pyrazine ring with pyridine or pyrimidine to assess steric/electronic effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) on the thiophene moiety to enhance target binding .
- Stereochemical analysis : Compare enantiomers using chiral HPLC to identify active conformers .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .
Q. How can researchers validate the compound’s mechanism of action in DNA damage response pathways?
- Methodological Answer :
- Western blotting : Monitor phosphorylation of CHK1 substrates (e.g., CDC25C) in treated vs. untreated cells .
- Comet assay : Quantify DNA strand breaks to confirm synergy with DNA-damaging agents (e.g., cisplatin) .
- siRNA knockdown : Silence CHK1 to verify target specificity in rescue experiments .
Q. How should contradictory solubility data from different experimental models be addressed?
- Methodological Answer :
- Solvent system optimization : Test solubility in biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
- Salt formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .
- Cross-validation : Compare results from shake-flask, nephelometry, and HPLC methods .
Q. What experimental designs are recommended for evaluating combination therapies with DNA-damaging chemotherapeutics?
- Methodological Answer :
- Dose matrix assays : Use checkerboard designs to calculate synergy scores (e.g., Combination Index) .
- In vivo xenograft models : Administer subtherapeutic doses of the compound with cisplatin or doxorubicin to assess tumor regression .
- Pharmacokinetic (PK) studies : Monitor plasma half-life and tissue distribution to optimize dosing schedules .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activity across cell lines be resolved?
- Methodological Answer :
- Cell line authentication : Verify STR profiles to rule out cross-contamination .
- Microenvironment modeling : Test in 3D spheroids or co-cultures with stromal cells to account for tumor heterogeneity .
- Pathway enrichment analysis : Use RNA-seq to identify compensatory pathways (e.g., ATR activation) in resistant models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
